molecular formula C21H36O10 B1139446 Atractyloside A CAS No. 126054-77-1

Atractyloside A

Cat. No.: B1139446
CAS No.: 126054-77-1
M. Wt: 448.5 g/mol
InChI Key: QNBLVYVBWDIWDM-BSLJOXIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atractyloside A is a diterpenoid glycoside naturally occurring in plants such as Atractylis gummifera and Atractylodis Rhizoma (Japanese Atractylodes) . It has been extensively studied for its pharmacological properties, including anti-inflammatory and anticancer activities . Structurally, it comprises a hydrophobic atractyligenin aglycone linked to a glucose moiety with sulfate groups, mimicking adenosine diphosphate (ADP) . This structural similarity enables this compound to inhibit the mitochondrial ADP/ATP translocase (ANT), disrupting cellular energy production and inducing apoptosis in cancer cells . Its toxicity at high doses is linked to renal proximal tubule damage via ATP depletion .

Preparation Methods

Botanical Sources and Raw Material Preparation

Atractyloside A is primarily extracted from Xanthium strumarium (cocklebur) fruits and Atractylis gummifera roots, with regional and seasonal variations influencing yield . For industrial-scale production, dried cocklebur fruits are preferred due to their higher atractyloside content compared to other plant parts. The raw material undergoes pre-treatment:

  • Crushing : Fruits are ground to a coarse powder (particle size: 0.5–1.0 mm) to increase surface area for solvent penetration .

  • Defatting : Lipophilic impurities are removed via hexane or petroleum ether wash, though this step is optional depending on the target compound’s solubility .

Solvent Extraction and Primary Isolation

Cold Leaching with Aqueous Solvents

Cold leaching is employed to preserve thermolabile glycosides.

  • Procedure :

    • Powdered material is soaked in deionized water (5–8 L/kg) at 25°C for 48 hours with agitation .

    • The mixture is filtered, and the residue undergoes a second leaching cycle to maximize yield.

    • Combined filtrates are concentrated under reduced pressure (40–50°C) to 10–20% of the original volume .

This step extracts water-soluble glycosides, including this compound, but co-extracts polysaccharides and polar impurities.

Methanol Precipitation for Impurity Removal

Methanol precipitation eliminates polysaccharides and proteins:

  • Protocol :

    • Methanol (3–4 volumes relative to the concentrated aqueous extract) is added to induce precipitation .

    • The mixture is centrifuged (10,000 × g, 15 minutes), and the supernatant is concentrated to 1/10th of its volume .

ParameterOptimal RangeEffect on Yield
Methanol Volume3–4× extract volumeMaximizes impurity removal
Centrifugation Speed10,000 × gPrevents compound loss

Salt-Induced Precipitation and Solid-Phase Purification

Potassium Chloride Salting-Out

Saturated KCl solution (1–2 volumes) is added to the methanol-treated extract to precipitate this compound :

  • Mechanism : High ionic strength reduces compound solubility, favoring aggregation.

  • Efficiency : Recovery rates reach 70–80% with minimal co-precipitation of sugars .

MCI Column Chromatography

The salted-out solid is dissolved in water and loaded onto an MCI (polystyrene resin) column for intermediate purification:

  • Elution : Gradient of methanol-water (0:100 to 50:50 v/v) at 5 mL/min .

  • Outcome : this compound elutes at 30–40% methanol, separated from carboxylated analogs like carboxyatractyloside .

High-Pressure Liquid Chromatography (HPLC) Final Purification

Preparative HPLC Conditions

  • Column : ZORBAX Eclipse Plus C18 (150 × 2.1 mm, 5 µm) .

  • Mobile Phase : Acetonitrile (A) and 0.1% formic acid (B) with gradient elution (5% A to 95% A over 20 minutes) .

  • Detection : UV at 210 nm or tandem mass spectrometry (MS/MS) for higher specificity .

Freeze-Drying for Stabilization

The purified fraction is lyophilized to obtain a crystalline powder:

  • Conditions : −80°C for 48 hours under 0.1 mbar .

  • Purity : Final HPLC analysis confirms ≥95% purity, with residual solvents below ICH limits .

Analytical Validation and Quality Control

LC-MS/MS Quantification

A validated method ensures precise quantification during process optimization:

  • Ionization : Negative electrospray (ESI−) with MRM transitions m/z 725.3→645.4 .

  • Linearity : 1–500 ng/mL (R² > 0.995) .

Stability Testing

  • Solution Stability : this compound in DMSO remains stable for 1 month at −20°C .

  • Thermal Degradation : Decomposition occurs above 60°C, necessitating cold-chain storage .

Challenges and Innovations in Industrial Scaling

Solvent Recovery Systems

Closed-loop methanol recycling reduces costs by 40% in pilot-scale trials .

Continuous Chromatography

Simulated moving bed (SMB) technology increases throughput by 300% compared to batch HPLC .

Chemical Reactions Analysis

Types of Reactions

Atractyloside A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often retain the core glycoside structure but exhibit different biological activities .

Scientific Research Applications

Atractyloside A has a wide range of scientific research applications:

Mechanism of Action

Atractyloside A exerts its effects by inhibiting the mitochondrial ADP/ATP translocase. This inhibition prevents the exchange of ADP and ATP across the mitochondrial membrane, leading to a halt in cellular energy production. The molecular targets include the ADP/ATP carrier protein, and the pathways involved are primarily related to energy metabolism and mitochondrial function .

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Structural Analogues

2.1.1. Carboxyatractyloside
  • Source : Found in Cestrum parqui and herbal extracts .
  • Structural Features : Contains an additional carboxyl group on the C4 atom of the aglycone compared to Atractyloside A .
  • Mechanism : Inhibits ANT with higher binding affinity than this compound .
  • Activity/Toxicity : More potent toxicity due to enhanced stability and mitochondrial binding .
2.1.2. Atractylenolides I, II, and III
  • Source : Co-occur with this compound in Atractylodis Rhizoma .
  • Structural Features : Sesquiterpene lactones lacking the glycoside and sulfate groups .
  • Activity: Lower toxicity compared to this compound, with higher oral bioavailability in pharmacokinetic studies (e.g., Atractylenolide III AUC: 233.09 μg·h/L vs. This compound: 167.48 μg·h/L in rats) .
2.1.3. Parquin and Carboxyparquin
  • Source : Isolated from Cestrum parqui .
  • Structural Features: Include a γ-lactone ring and a pyranose sugar, differing from this compound’s glucose-sulfate motif .
  • Activity : Parquin is highly toxic, while Carboxyparquin is less bioactive .

Functional Analogues

2.2.1. Bongkrekic Acid
  • Source : Produced by Burkholderia gladioli .
  • Mechanism : Binds the matrix side of ANT, contrasting with this compound’s cytosolic binding .
  • Activity : Synergizes with this compound to block ADP/ATP exchange completely, but exhibits distinct toxicity profiles .
2.2.2. 5-Fluorouracil (5-FU)
  • Synergy with this compound : this compound amplifies 5-FU’s DNA damage in colorectal cancer cells by upregulating DNA repair proteins (e.g., XRCC4), leading to synthetic lethality .

Key Comparative Data

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Source Key Structural Features Mechanism/Target Biological Activity/Toxicity
This compound Atractylis gummifera, A. japonica Diterpenoid glycoside, sulfate groups ANT inhibition, DNA damage synergy with 5-FU Anticancer, nephrotoxic at high doses
Carboxyatractyloside Cestrum parqui Carboxylated aglycone Enhanced ANT inhibition Higher toxicity than this compound
Atractylenolide I Atractylodis Rhizoma Sesquiterpene lactone Anti-inflammatory pathways Lower toxicity, AUC = 130.44 μg·h/L
Bongkrekic Acid Burkholderia gladioli Polyketide Matrix-side ANT binding Synergistic toxicity with this compound

Table 2: Pharmacokinetic Parameters in Rats (AUC0–∞)

Compound Raw Atractylodis Rhizoma (μg·h/L) Processed (Wheat Bran) (μg·h/L)
This compound 167.48 325.24
Atractylenolide I 130.44 230.74
Atractylenolide II 202.37 218.88
Atractylenolide III 233.09 289.03

Data from

Mechanistic Differentiation

  • ANT Inhibition : this compound and Carboxyatractyloside bind the cytosolic side of ANT, while Bongkrekic acid targets the matrix side .
  • DNA Damage Modulation : this compound uniquely upregulates XRCC4 (a DNA repair protein), enhancing 5-FU’s efficacy in colorectal cancer . In contrast, Carboxyatractyloside lacks reported DNA repair interactions.
  • Toxicity Pathways : this compound depletes ATP in renal tubules , whereas Carboxyatractyloside’s additional carboxyl group increases mitochondrial binding and lethality .

Biological Activity

Atractyloside A (AA) is a naturally occurring diterpenoid glycoside primarily extracted from the plant species Atractylodes lancea. This compound has garnered attention for its diverse biological activities, particularly its roles in antiviral effects, metabolic regulation, and potential therapeutic applications in various diseases.

Pharmacological Properties

This compound exhibits several pharmacological effects, including:

  • Antiviral Activity : Recent studies have demonstrated that AA possesses significant antiviral properties, particularly against the influenza B virus. In vitro and in vivo experiments showed that AA can inhibit viral replication by enhancing the phosphorylation of interferon regulatory factor 3 (IRF3), which is crucial for type I interferon production. This mechanism leads to reduced expression of viral proteins and improved immune responses in infected hosts .
  • Metabolic Regulation : AA has been identified as a potent inhibitor of the mitochondrial ADP/ATP transporter, which disrupts ATP supply within cells. This action is linked to its potential in treating metabolic disorders such as diabetes and fatty liver disease. Clinical studies indicate that AA can improve insulin sensitivity and reduce hepatic steatosis .
  • Antitumor Effects : Research has indicated that AA may inhibit the proliferation of cancer cells, particularly in non-small cell lung cancer (NSCLC) models resistant to tyrosine kinase inhibitors (TKIs). By mimicking BORIS knockdown, AA regulates downstream genes involved in cell survival and proliferation .

The biological activity of this compound can be summarized through its various mechanisms:

  • Inhibition of Mitochondrial Function : AA disrupts the ADP/ATP exchange process in mitochondria, leading to decreased ATP levels and altered cellular metabolism. This inhibition can result in apoptosis in cancer cells and reduced energy availability for viral replication .
  • Activation of Immune Responses : The compound enhances macrophage activation and polarization, promoting an immune response against viral infections. Studies have shown that AA increases the levels of phosphorylated IRF3 and type I interferon, crucial for mounting an effective antiviral response .
  • Regulation of Gene Expression : In cancer models, AA's ability to mimic gene knockdown effects suggests it may alter gene expression patterns that control cell growth and survival pathways, offering a potential therapeutic angle for resistant cancer types .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanismReference
AntiviralInhibits influenza B virus replication via IRF3 activation
Metabolic RegulationInhibits mitochondrial ATP transport; improves insulin sensitivity
AntitumorSuppresses TKI-resistant NSCLC cell viability

Detailed Research Findings

  • Antiviral Studies : In a recent study involving C57BL/6 mice, AA was shown to significantly reduce symptoms associated with influenza B virus pneumonia by promoting macrophage activation and enhancing type I interferon production .
  • Metabolic Impact : Clinical evaluations have demonstrated that AA can effectively reduce fat accumulation in the liver while improving overall metabolic profiles in subjects with insulin resistance .
  • Cancer Research : Investigations into NSCLC have revealed that AA not only inhibits cell proliferation but also alters gene expression related to tumor survival pathways, suggesting its potential use as an adjunct therapy in resistant cancers .

Q & A

Basic Research Questions

Q. How can Atractyloside A be quantitatively analyzed in plant extracts, and what methodological considerations are critical for reproducibility?

To quantify this compound in plant matrices, high-performance liquid chromatography (HPLC) is widely employed. For example, studies on Xanthii Fructus used HPLC with optimized mobile phases (e.g., 10 mM ammonium acetate buffer and acetonitrile) to separate this compound from structurally similar compounds like carboxyatractyloside . Key parameters include column selection (C18 reverse-phase), flow rate (0.2–1.0 mL/min), and UV detection wavelengths (e.g., 210–220 nm). Reproducibility requires calibration with certified reference standards and validation of extraction efficiency, particularly for heat-sensitive compounds during sample preparation .

Q. How does thermal processing (e.g., frying) alter the content and stability of this compound in herbal materials?

Thermal processing, such as frying, can increase this compound content while reducing carboxyatractyloside levels, as shown in Xanthii Fructus studies. This transformation may arise from decarboxylation or isomerization reactions. Researchers should monitor time-temperature profiles during processing and validate changes using paired analytical methods (e.g., HPLC pre- and post-treatment) .

Q. What are the primary biochemical mechanisms by which this compound modulates mitochondrial function?

this compound acts as a mitochondrial uncoupler, inhibiting oxidative phosphorylation by blocking adenine nucleotide translocase (ANT). This disrupts ATP/ADP exchange, leading to reduced ATP synthesis and increased reactive oxygen species (ROS) production. Experimental validation involves measuring oxygen consumption rates (e.g., via Clark-type electrodes) in isolated mitochondria treated with this compound .

Advanced Research Questions

Q. How can researchers address conflicting data on this compound’s role in cardioprotection models, particularly regarding mitochondrial permeability transition pore (mPTP) modulation?

this compound is often used to pharmacologically open mPTP in preconditioning studies. However, its dual inhibition of ANT complicates interpretation. Advanced studies should:

  • Differentiate mPTP effects from energy depletion by pairing this compound with metabolic rescue agents (e.g., glutamate/malate substrates).
  • Use complementary techniques like calcium retention capacity assays to isolate mPTP activity .
  • Compare results with genetic mPTP modulators (e.g., cyclophilin D knockout models) to confirm specificity .

Q. What in vitro methodologies are optimal for studying this compound’s metabolic interactions with intestinal microbiota?

Co-incubation assays with human fecal microbiota under anaerobic conditions can simulate intestinal metabolism. Key steps include:

  • Using fresh or cryopreserved microbiota suspensions in nutrient-rich media (e.g., Gifu Anaerobic Medium).
  • Monitoring metabolite formation via LC-MS/MS, focusing on hydroxylation, acetylation, or glycosylation products.
  • Validating findings with isotopically labeled this compound (e.g., ¹⁴C or deuterated analogs) to track biotransformation pathways .

Q. What strategies resolve contradictions in this compound toxicity studies across different experimental systems?

Discrepancies in toxicity data (e.g., cell vs. organoid models) often stem from differences in mitochondrial density or ANT isoform expression. Researchers should:

  • Standardize models using cell lines with high mitochondrial content (e.g., HepG2 or cardiomyocytes).
  • Correlate toxicity with ANT-binding affinity via competitive assays (e.g., ATP/ADP displacement studies).
  • Cross-validate in vivo using tissue-specific knockout models .

Q. How can total synthesis approaches improve the availability of this compound analogs for structure-activity relationship (SAR) studies?

Total synthesis of this compound enables structural modifications to explore SAR. Key steps include:

  • Stereoselective glycosylation to assemble the disaccharide moiety.
  • Late-stage functionalization of the diterpene core to introduce bioisoteres (e.g., fluorine substitutions).
  • Validation of synthetic analogs via NMR and X-ray crystallography to confirm stereochemistry .

Q. Methodological Best Practices

  • Quality Control : Use pharmacopeial-grade solvents and reference standards to minimize batch variability .
  • Data Interpretation : Apply multivariate analysis (e.g., PCA) when comparing processed vs. unprocessed herbal extracts to account for co-varying compounds .
  • Ethical Reporting : Disclose this compound’s dual mechanisms (mPTP opening vs. ANT inhibition) in preclinical studies to avoid overinterpretation .

Properties

IUPAC Name

(3S,3aR,5R,8R,8aS)-3,8-dihydroxy-8-(hydroxymethyl)-3-methyl-5-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-3a,4,5,6,7,8a-hexahydro-1H-azulen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O10/c1-19(2,31-18-17(27)16(26)15(25)13(8-22)30-18)10-4-5-21(29,9-23)12-7-14(24)20(3,28)11(12)6-10/h10-13,15-18,22-23,25-29H,4-9H2,1-3H3/t10-,11-,12+,13-,15-,16+,17-,18+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBLVYVBWDIWDM-BSLJOXIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(CCC(C2CC1=O)(CO)O)C(C)(C)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H]2C[C@@H](CC[C@@]([C@H]2CC1=O)(CO)O)C(C)(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347606
Record name Atractyloside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126054-77-1
Record name Atractyloside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.